ブルセインE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Molecular Structure Analysis

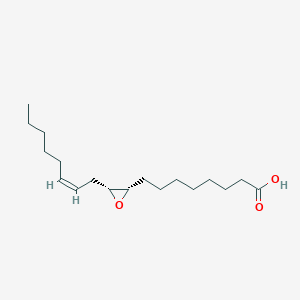

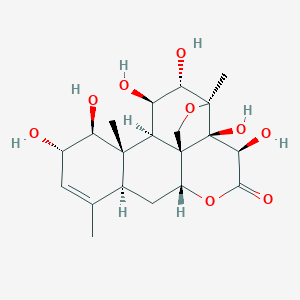

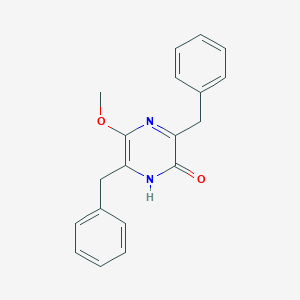

The molecular structure of Bruceine E includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Bruceine E molecule contains a total of 61 bond(s) .Physical and Chemical Properties Analysis

The physical and chemical properties of Bruceine E include its molecular weight of 412.43 and its chemical formula of C20H28O9 .科学的研究の応用

抗がん特性

ブルセインEは、ブルセア・ヤバニカから誘導され、さまざまな種類の癌の治療に広く使用されてきました . ブルセア・ヤバニカ油の製剤は、臨床現場で有効性を示しました .

抗菌活性

薬理学的調査では、B. ヤバニカから誘導された化学物質、this compoundを含む、抗菌特性を示すことが明らかになっています .

抗糖尿病効果

This compoundは、糖尿病の治療においても可能性を示しています。 抗糖尿病効果を示すことが判明した化学成分の1つです .

腸の炎症と下痢の治療

伝統的に、ブルセア・ヤバニカは、中国医学で腸の炎症と下痢の治療に使用されてきました . 主要成分であるthis compoundは、これらの治療効果に貢献しています。

マラリア治療

ブルセア・ヤバニカ、そしてthis compoundは、マラリアの治療に使用されてきました。 この伝統的な薬理学的効果は、中国薬典に記載されています .

イボと魚の目の治療

ブルセア・ヤバニカは、イボと魚の目の治療にも局所的に使用されます . 主要成分であるthis compoundは、この用途に役割を果たしています。

作用機序

Target of Action

Bruceine E, a quassinoid isolated from the seeds of Brucea javanica, has been found to exhibit hypoglycemic effects . . It’s worth noting that a related compound, Bruceine D, has been reported to target Androgen Receptor (AR) and Estrogen Receptor 1 (ESR1)

Mode of Action

It has been suggested that bruceine e exhibits a blood glucose-lowering effect in both non-diabetic mice and streptozotocin (stz)-induced diabetic rats . The specific interactions between Bruceine E and its targets that lead to these effects are yet to be elucidated.

Biochemical Pathways

For instance, Bruceine D has been reported to inhibit cell proliferation and induce cell cycle arrest at the S phase in gastric cancer cells . It also impacts cell cycle-related proteins by regulating the expression of P27, a protein bridging the PI3K/Akt signaling pathway with cycle-related proteins . Whether Bruceine E affects similar pathways needs further investigation.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bruceine E is currently limited. A related compound, brucine, has been reported to be quickly eliminated after percutaneous absorption

Result of Action

Bruceine E has been reported to have a blood glucose-lowering effect in both non-diabetic mice and STZ-induced diabetic rats . This suggests that Bruceine E may have potential therapeutic applications in the management of diabetes.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Bruceine E . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

生化学分析

Biochemical Properties

Bruceine E interacts with various enzymes, proteins, and other biomolecules. It is involved in cytokine inhibitions and oxidative stress responses . It also influences various signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) .

Cellular Effects

Bruceine E has a significant impact on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . It has been found to have potential anticancer properties, as well as beneficial effects on inflammation, diabetes, and parasitic infections .

Molecular Mechanism

At the molecular level, Bruceine E exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in various signaling pathways, such as MAPK and NF-κB .

Temporal Effects in Laboratory Settings

The effects of Bruceine E change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Bruceine E vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Bruceine E is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels .

Transport and Distribution

Bruceine E is transported and distributed within cells and tissues. The specifics of its interaction with transporters or binding proteins, as well as any effects on its localization or accumulation, are still being researched .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Bruceine E involves a series of chemical reactions starting from the compound bruceine A. The pathway involves several steps including oxidation, reduction, and cyclization reactions.", "Starting Materials": [ "Bruceine A", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Petroleum ether" ], "Reaction": [ "Bruceine A is reacted with acetic anhydride and pyridine to form the acetylated derivative.", "The acetylated derivative is then treated with hydrochloric acid to remove the acetyl group and form bruceine B.", "Bruceine B is oxidized using hydrogen peroxide to form bruceine C.", "Bruceine C is reduced using sodium hydroxide and methanol to form bruceine D.", "Bruceine D is cyclized using hydrochloric acid to form bruceine E.", "Bruceine E is purified using a series of solvents including ethanol, diethyl ether, chloroform, and petroleum ether." ] } | |

CAS番号 |

21586-90-3 |

分子式 |

C20H28O9 |

分子量 |

412.4 g/mol |

IUPAC名 |

(1R,2R,3R,6R,8S,11S,12S,13S,14R,15R,16S,17S)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one |

InChI |

InChI=1S/C20H28O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8-15,21-25,27H,5-6H2,1-3H3/t8-,9-,10+,11+,12+,13+,14-,15-,17-,18-,19+,20+/m0/s1 |

InChIキー |

ZBXITHPYBBXZRG-ZOKABGNJSA-N |

異性体SMILES |

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O)O |

SMILES |

CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O |

正規SMILES |

CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O |

外観 |

Powder |

同義語 |

Brucein E; 20-Deoxybruceine F; 2-O-Demethylbruceine M; 13,20-Epoxy-1β,2α,11β,12α,14,15β-hexahydroxypicras-3-en-16-one |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

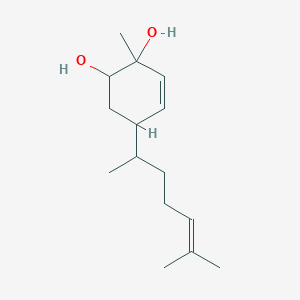

![4-[(1E,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B211725.png)

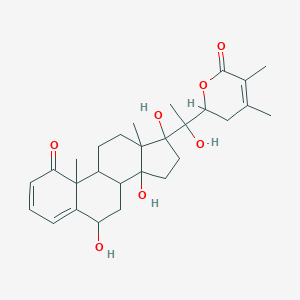

![2-[1-hydroxy-1-(5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B211769.png)

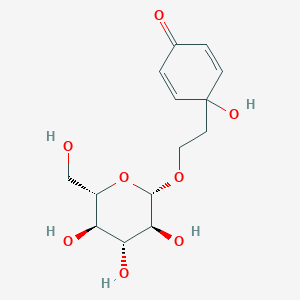

![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)